molecular formula C6H9P B14240102 (2-Methylcyclopenta-2,4-dien-1-yl)phosphane CAS No. 389799-91-1

(2-Methylcyclopenta-2,4-dien-1-yl)phosphane

Cat. No.: B14240102
CAS No.: 389799-91-1
M. Wt: 112.11 g/mol
InChI Key: UGDNSIJQYGLUED-UHFFFAOYSA-N
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Description

(2-Methylcyclopenta-2,4-dien-1-yl)phosphane is an organophosphorus compound with the molecular formula C₆H₉P It is characterized by a cyclopentadienyl ring substituted with a methyl group and a phosphane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclopenta-2,4-dien-1-yl)phosphane typically involves the reaction of cyclopentadiene with a phosphorus-containing reagent. One common method is the reaction of cyclopentadiene with methylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclopenta-2,4-dien-1-yl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The phosphane group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phosphane compounds.

Scientific Research Applications

(2-Methylcyclopenta-2,4-dien-1-yl)phosphane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methylcyclopenta-2,4-dien-1-yl)phosphane involves its interaction with molecular targets such as metal ions and enzymes. The phosphane group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound may interact with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylcyclopenta-2,4-dien-1-yl)gallane
  • (2-Methylcyclopenta-2,4-dien-1-yl)thallium
  • (2-Methylcyclopenta-2,4-dien-1-yl)methyl 4-methylbenzenesulfonate

Uniqueness

(2-Methylcyclopenta-2,4-dien-1-yl)phosphane is unique due to its specific combination of a cyclopentadienyl ring and a phosphane group. This structure imparts distinct chemical properties, making it valuable in various applications, particularly in coordination chemistry and catalysis.

Properties

CAS No.

389799-91-1

Molecular Formula

C6H9P

Molecular Weight

112.11 g/mol

IUPAC Name

(2-methylcyclopenta-2,4-dien-1-yl)phosphane

InChI

InChI=1S/C6H9P/c1-5-3-2-4-6(5)7/h2-4,6H,7H2,1H3

InChI Key

UGDNSIJQYGLUED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC1P

Origin of Product

United States

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